

5-Bromo-2-chloro-3-methoxypyrazine molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Bromo-2-chloro-3-methoxypyrazine

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An In-Depth Technical Guide to **5-Bromo-2-chloro-3-methoxypyrazine**: A Core Scaffold for Modern Drug Discovery

For researchers, scientists, and drug development professionals, the selection of versatile chemical building blocks is a critical determinant of success in creating novel therapeutics. Halogenated heterocycles, in particular, offer a rich platform for molecular exploration due to their tunable reactivity and diverse biological activities. Among these, **5-Bromo-2-chloro-3-methoxypyrazine** emerges as a highly valuable intermediate. Its strategic placement of bromo, chloro, and methoxy functional groups on the electron-deficient pyrazine core provides multiple, distinct reaction sites, enabling the controlled and sequential introduction of molecular complexity.

This guide serves as a comprehensive technical resource on **5-Bromo-2-chloro-3-methoxypyrazine**. As a senior application scientist, the following narrative is structured to provide not just procedural steps, but the underlying chemical logic and field-proven insights necessary for its effective utilization in a research and development setting. We will delve into its fundamental properties, plausible synthetic strategies, key chemical transformations, and the analytical methodologies required for rigorous structural validation.

Core Physicochemical and Structural Data

A foundational understanding of a compound's properties is paramount for its effective use in synthesis and handling. **5-Bromo-2-chloro-3-methoxypyrazine** is a solid at room

temperature, characterized by the following key identifiers and properties.

Property	Value	Source(s)
CAS Number	89283-94-3	[1] [2] [3] [4]
Molecular Formula	C ₅ H ₄ BrClN ₂ O	[1] [2] [3] [5]
Molecular Weight	223.46 g/mol	[1] [3]
Appearance	Crystalline solid (predicted)	
Boiling Point	221.3 ± 35.0 °C (Predicted)	[2] [3]
Density	1.745 ± 0.06 g/cm ³ (Predicted)	[3]
Flash Point	87.6 ± 25.9 °C (Predicted)	[2]
SMILES	COC1=C(Cl)N=CC(Br)=N1	[1]

Synthesis Strategy: A Mechanistic Approach

While multiple synthetic routes to substituted pyrazines exist, a common and logical approach involves the sequential functionalization of a pyrazine core. A plausible synthesis for **5-Bromo-2-chloro-3-methoxypyrazine** can be conceptualized starting from a commercially available aminopyrazine, leveraging well-established halogenation and substitution reactions.

Causality in Synthetic Design

The choice of starting material and reaction sequence is dictated by the directing effects of the substituents and the relative reactivity of the pyrazine ring positions. Starting with 2-amino-3-methoxypyrazine, for instance, allows the amino group to direct electrophilic bromination to the C5 position. The amino group can then be replaced by a chlorine atom via a Sandmeyer-type reaction. This strategic sequence ensures high regioselectivity, which is crucial for avoiding isomeric impurities and simplifying purification.

Generalized Synthetic Protocol

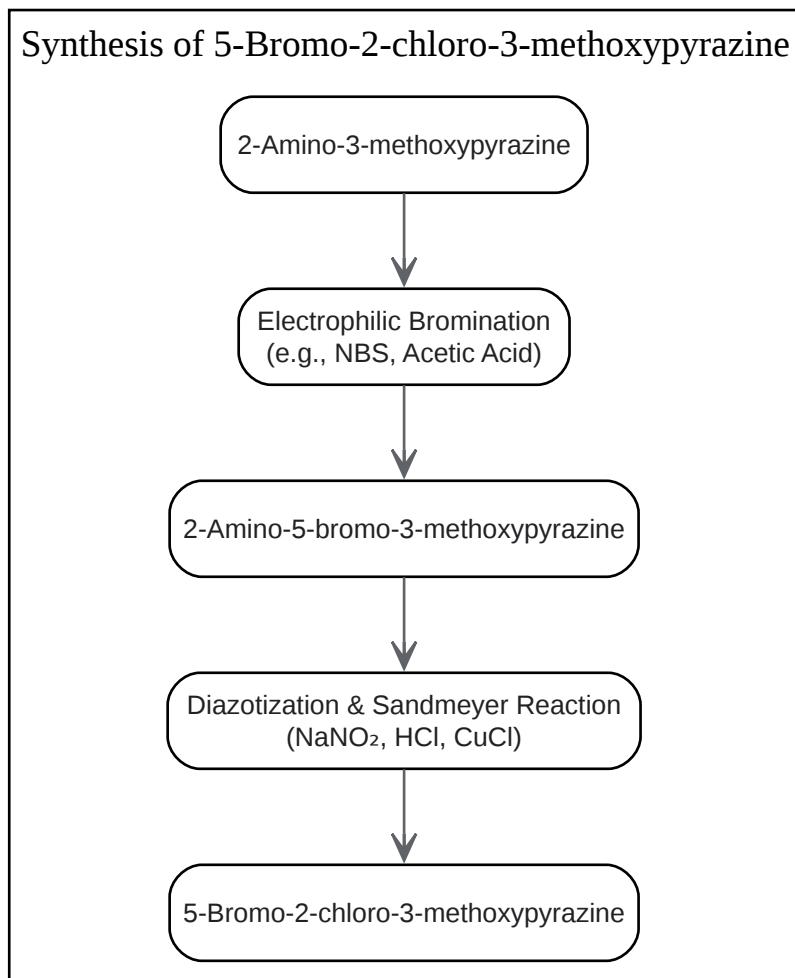
- Bromination of 2-amino-3-methoxypyrazine:

- Dissolve 2-amino-3-methoxypyrazine (1.0 equiv.) in a suitable solvent such as acetic acid or a halogenated solvent.
- Cool the solution in an ice bath (0-5 °C).
- Add a brominating agent, such as N-Bromosuccinimide (NBS) or bromine (1.0-1.1 equiv.), portion-wise while maintaining the temperature. The electron-donating nature of the amino and methoxy groups activates the ring, directing the electrophilic bromine to the C5 position.
- Stir the reaction at low temperature for 1-2 hours, then allow it to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
- Quench the reaction with a reducing agent solution (e.g., sodium thiosulfate) and neutralize with a base (e.g., sodium bicarbonate).
- Extract the product, 2-amino-5-bromo-3-methoxypyrazine, with an organic solvent, dry, and concentrate.

• Sandmeyer Reaction for Chlorination:

- Suspend the 2-amino-5-bromo-3-methoxypyrazine (1.0 equiv.) in an aqueous solution of hydrochloric acid.
- Cool the suspension to 0-5 °C.
- Add a solution of sodium nitrite (1.0-1.2 equiv.) in water dropwise to form the diazonium salt. The diazonium intermediate is highly reactive and should be used immediately.
- In a separate flask, prepare a solution of copper(I) chloride (CuCl) in hydrochloric acid.
- Slowly add the cold diazonium salt solution to the CuCl solution. The copper catalyst facilitates the displacement of the diazonium group with chloride.
- Allow the reaction to stir and warm to room temperature.
- Extract the final product, **5-Bromo-2-chloro-3-methoxypyrazine**, with an appropriate organic solvent. Purify the crude product via column chromatography or recrystallization.

Synthetic Workflow Diagram



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Caption: A plausible synthetic route to the target compound.

Key Chemical Transformations & Applications in R&D

The synthetic utility of **5-Bromo-2-chloro-3-methoxypyrazine** lies in the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond.^{[6][7]} This chemoselectivity is the cornerstone of its application, allowing for the stepwise and site-selective elaboration of the pyrazine core.

A. Palladium-Catalyzed Cross-Coupling Reactions (at C5-Br)

These reactions are fundamental for creating carbon-carbon and carbon-nitrogen bonds, forming the backbone of many pharmaceutical agents.[\[6\]](#)

1. Suzuki-Miyaura Coupling (C-C Bond Formation)

- Principle: Couples the C5 position with an organoboron reagent (e.g., an arylboronic acid) to form a biaryl structure.
- Protocol:
 - To a dry, inert-atmosphere flask, add **5-Bromo-2-chloro-3-methoxypyrazine** (1.0 equiv.), the boronic acid derivative (1.2-1.5 equiv.), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%), and a base (e.g., K_2CO_3 or Cs_2CO_3 , 2.0-3.0 equiv.).[\[6\]](#)[\[8\]](#)
 - Add a degassed solvent system (e.g., dioxane/water or toluene/water).
 - Heat the mixture (80-100 °C) until the starting material is consumed.
 - Perform an aqueous work-up and purify the product by column chromatography.

2. Buchwald-Hartwig Amination (C-N Bond Formation)

- Principle: Forms a bond between the C5 position and a primary or secondary amine, a common linkage in bioactive molecules.
- Protocol:
 - Combine **5-Bromo-2-chloro-3-methoxypyrazine** (1.0 equiv.), the desired amine (1.1-1.2 equiv.), a palladium catalyst (e.g., $\text{Pd}_2(\text{dba})_3$), a phosphine ligand (e.g., Xantphos), and a strong base (e.g., NaOt-Bu or Cs_2CO_3) in a dry, inert-atmosphere flask.[\[6\]](#)
 - Add an anhydrous, degassed solvent such as toluene or dioxane.
 - Heat the mixture (80-110 °C) with stirring until completion.

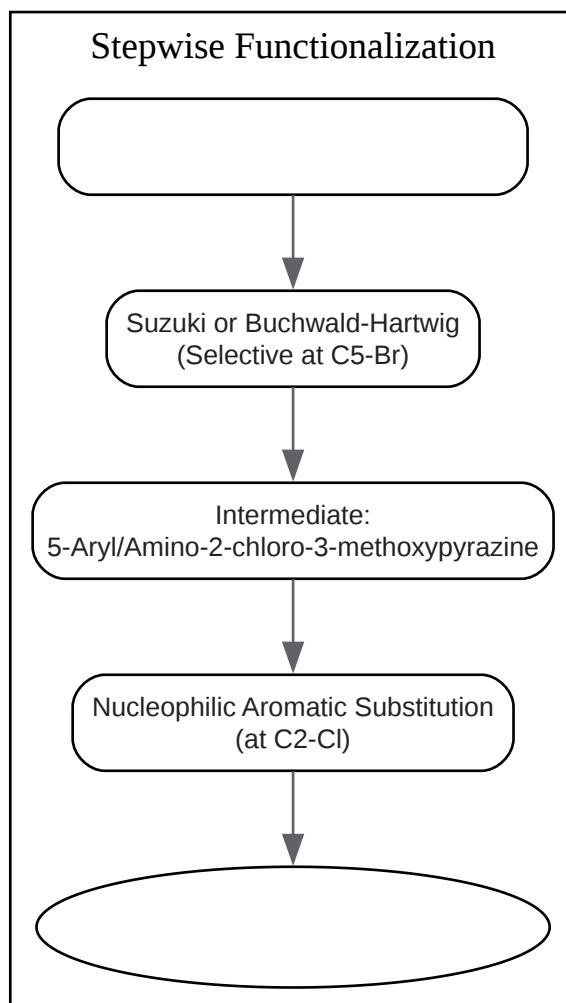
- Quench the reaction, extract with an organic solvent, and purify the resulting amine.

B. Nucleophilic Aromatic Substitution (SNAr) (at C2-Cl)

The C2-chloro position, while less reactive in cross-coupling, is activated towards nucleophilic attack due to the electron-withdrawing nature of the pyrazine ring nitrogens. This reaction is typically performed after the C5 position has been functionalized.

- Principle: A nucleophile (e.g., an amine, alcohol, or thiol) displaces the chloride at the C2 position.
- Protocol:
 - Dissolve the C5-functionalized pyrazine derivative (1.0 equiv.) in a polar solvent (e.g., ethanol, DMF, or NMP).
 - Add the nucleophile (1.0-2.0 equiv.) and, if necessary, a non-nucleophilic base (e.g., DIPEA).
 - Heat the reaction mixture (80-150 °C) to drive the substitution.
 - Upon completion, cool the mixture, perform an aqueous workup or direct precipitation, and purify the final product.

Diagram of Synthetic Utility



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Caption: Stepwise functionalization enables complex molecule synthesis.

Structural Validation and Analytical Workflow

Rigorous confirmation of a compound's structure and purity is a non-negotiable aspect of scientific integrity. A combination of spectroscopic methods should be employed for the comprehensive characterization of **5-Bromo-2-chloro-3-methoxypyrazine** and its derivatives.

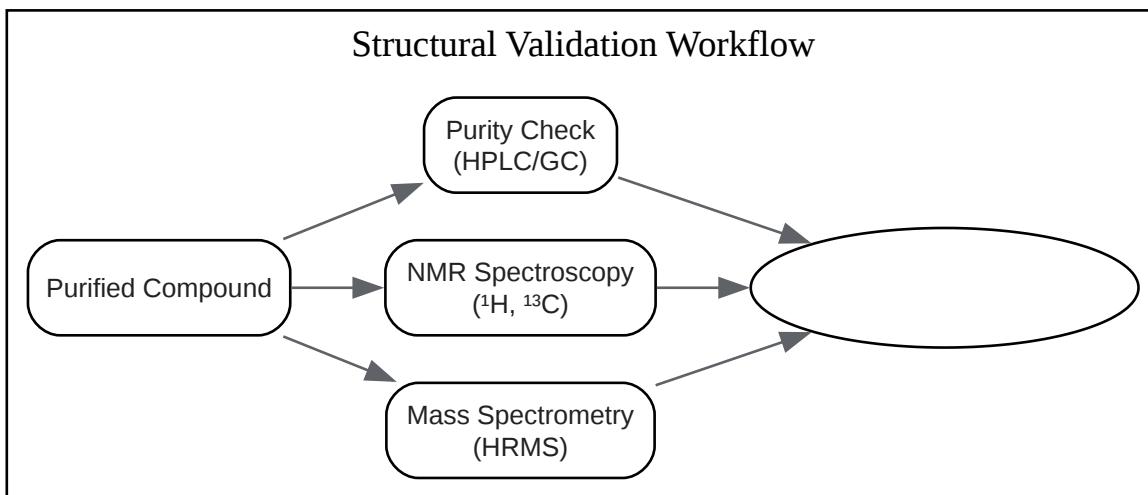
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Technique	Purpose	Expected Observations for 5-Bromo-2-chloro-3-methoxypyrazine
Mass Spectrometry (MS)	Determines molecular weight and elemental composition.	[M]+: A characteristic isotopic pattern for one bromine (^{79}Br / $^{81}\text{Br} \approx 1:1$) and one chlorine ($^{35}\text{Cl}/^{37}\text{Cl} \approx 3:1$) atom. HRMS: Exact mass should correspond to $\text{C}_5\text{H}_4\text{BrClN}_2\text{O}$.
^1H NMR	Identifies the number and environment of protons.	A singlet for the methoxy protons (-OCH ₃) and a singlet for the lone proton on the pyrazine ring (at C6).
^{13}C NMR	Identifies the number and environment of carbon atoms.	Five distinct signals corresponding to the five carbon atoms in the molecule, including the methoxy carbon.
FTIR Spectroscopy	Identifies functional groups.	Characteristic peaks for C-H, C=N, C=C aromatic stretches, and C-O ether bonds.

Analytical Workflow Protocol

- Sample Preparation: Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR analysis. Prepare a dilute solution in a volatile solvent (e.g., methanol or acetonitrile) for MS analysis.
- Mass Spectrometry: Obtain a high-resolution mass spectrum (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) to confirm the molecular formula.
- NMR Spectroscopy: Record ^1H and ^{13}C NMR spectra. The simplicity of the expected spectra provides a clear fingerprint for the compound.
- Purity Analysis: Use HPLC or GC-MS to determine the purity of the sample, ensuring it meets the requirements for subsequent reactions.[\[10\]](#)

Analytical Workflow Diagram



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Caption: A standard workflow for structural and purity analysis.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for **5-Bromo-2-chloro-3-methoxypyrazine** is not widely available, data from structurally similar halogenated heterocycles provides a strong basis for assessing its potential hazards.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

Hazard Category	Precautionary Measures
Skin/Eye Irritation	Causes skin and serious eye irritation.[15] Wear protective gloves, clothing, and eye/face protection. Ensure eyewash stations are accessible.[11]
Respiratory Irritation	May cause respiratory irritation.[15] Handle only in a well-ventilated area or a chemical fume hood. Avoid breathing dust.[14]
Ingestion/Inhalation	May be harmful if swallowed or inhaled.[12] Wash hands thoroughly after handling.
Storage	Store in a cool, dry, well-ventilated place in a tightly sealed container.
Disposal	Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[13][15]

Trustworthiness in Practice: Every new batch of this compound should be handled with the assumption that it is hazardous until proven otherwise. All experimental work must be preceded by a thorough risk assessment. The protocols described herein should be performed by trained personnel in a controlled laboratory environment.

Conclusion

5-Bromo-2-chloro-3-methoxypyrazine stands as a powerful and versatile building block for chemical synthesis, particularly within the domain of drug discovery. Its value is derived from the predictable and selective reactivity of its halogenated positions, which allows for the controlled and systematic construction of complex molecular architectures. By understanding its physicochemical properties, mastering its synthetic transformations, and adhering to rigorous analytical and safety standards, researchers can effectively leverage this compound to accelerate the discovery and development of novel therapeutic agents.

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